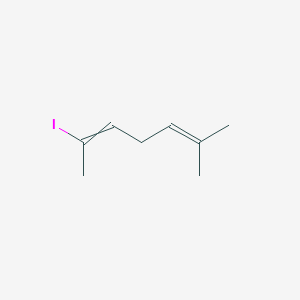

2-Iodo-6-methylhepta-2,5-diene

Description

Structure

3D Structure

Properties

CAS No. |

94137-53-8 |

|---|---|

Molecular Formula |

C8H13I |

Molecular Weight |

236.09 g/mol |

IUPAC Name |

2-iodo-6-methylhepta-2,5-diene |

InChI |

InChI=1S/C8H13I/c1-7(2)5-4-6-8(3)9/h5-6H,4H2,1-3H3 |

InChI Key |

ZHTKSTSBVFANCD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC=C(C)I)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Iodo 6 Methylhepta 2,5 Diene

Regioselective and Stereoselective Iodination Procedures

Hydroiodination of Alkynes Followed by Further Transformation

A plausible, though not explicitly documented, route to 2-iodo-6-methylhepta-2,5-diene could involve the hydroiodination of a suitable enyne precursor, such as 6-methylhepta-2,5-dien-1-yne. The hydroiodination of terminal alkynes is a well-established method for the synthesis of vinyl iodides. This reaction typically proceeds via an anti-Markovnikov addition of hydrogen iodide across the triple bond, which would be necessary to achieve the desired 2-iodo substitution pattern.

The regioselectivity of this addition can be influenced by various factors, including the choice of reagents and reaction conditions. For instance, the use of hydroiodic acid (HI) itself can lead to a mixture of regioisomers. However, more controlled methods, potentially involving metal catalysts, could favor the formation of the desired 2-iodo product. Following the hydroiodination of the alkyne, the resulting diene could undergo further transformations if necessary, although in this case, the hydroiodination of the appropriate enyne would directly yield the target compound.

A related approach involves the use of iodine in the presence of a suitable nucleophile to induce cyclization in selenoenynes, resulting in the formation of 3-iodo-selenophenes. rsc.org While not a direct synthesis of the target acyclic diene, this methodology highlights the utility of iodine in regioselective transformations of enynes. rsc.org

Novel Synthetic Routes via Organometallic Intermediates

Modern synthetic chemistry offers a powerful toolkit of organometallic reactions that can be harnessed for the construction of complex molecules like this compound. Palladium and copper-based catalysts are particularly prominent in this regard.

Palladium-Catalyzed Synthetic Pathways

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of cross-coupling and C-H functionalization reactions. A potential palladium-catalyzed route to this compound could involve the C-H iodination of a suitable diene precursor, 6-methylhepta-2,5-diene. Research has demonstrated the palladium-catalyzed C-H iodination of unactivated alkenes, where a directing group is used to achieve high regioselectivity. acs.org By analogy, a strategically placed directing group on the 6-methylhepta-2,5-diene backbone could facilitate the introduction of iodine at the C2 position.

Another plausible palladium-catalyzed approach is the decarbonylative iodination of a suitable aryl or vinyl carboxylic acid. nih.gov This method allows for the conversion of readily available carboxylic acids into the corresponding iodides. Theoretically, a precursor such as (2E)-6-methylhepta-2,5-dienoic acid could be subjected to these conditions to yield the desired product. nih.govnih.gov

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Heck reaction, are instrumental in the stereoselective synthesis of 1,3-dienes. nih.govnih.gov While typically used for C-C bond formation, variations of these reactions could potentially be adapted for the introduction of an iodine atom.

Copper-Mediated Transformations

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-catalyzed processes for certain transformations. Copper-mediated iodination reactions are well-documented and could be applied to the synthesis of this compound. For instance, copper-catalyzed iodination of terminal alkynes using potassium iodide and copper sulfate (B86663) has been reported. mdpi.com

More recently, ligand-assisted copper-catalyzed radioiodination of aryl boronic acids has been developed, highlighting the potential of copper to facilitate iodination under mild conditions. nih.gov Adapting such a method to a vinyl boronic acid derived from 6-methylhepta-2,5-diene could provide a direct route to the target molecule. Additionally, copper-catalyzed cross-coupling of two aromatic compounds using an iodine oxidant has been demonstrated, which involves an in situ iodination step. nih.gov This principle could potentially be extended to the cross-coupling of diene systems.

The combination of copper catalysts with hypervalent iodine reagents has also been shown to be a versatile tool for the functionalization of unactivated compounds, including dienes. mdpi.com

Chemo- and Stereoselective Control in this compound Synthesis

The control of stereochemistry is a critical aspect of modern organic synthesis, and the preparation of this compound presents challenges in terms of both diene geometry and, potentially, chirality.

Control of Diene Geometry (E/Z Isomerism)

The geometry of the double bonds in a diene significantly influences its physical and chemical properties. The synthesis of this compound would require control over the stereochemistry of both the C2=C3 and C5=C6 double bonds. The stereoselective construction of 1,3-dienes is a well-researched area, with numerous methods available to control E/Z isomerism. researchgate.netorgosolver.com

For instance, in palladium-catalyzed reactions like the Heck coupling, the stereochemical outcome is often dictated by the mechanism of the reaction, which typically involves syn-addition and anti-elimination steps. nih.gov The choice of catalyst, ligands, and reaction conditions can influence the stereoselectivity. Similarly, in the synthesis of dienes via elimination reactions, the use of specific bases and reaction conditions can favor the formation of one isomer over the other. researchgate.net

The formation of isomerized E,Z-configured 1,3-dienes has been observed in ring-closing metathesis reactions, where the isomerization of a ruthenium-alkenyl carbene intermediate can lead to a mixture of stereoisomers. researchgate.netoup.com Understanding and controlling such isomerization pathways is crucial for achieving a stereochemically pure product.

Interactive Data Table: Factors Influencing Diene Geometry

| Synthetic Method | Key Control Elements | Expected Outcome for this compound |

| Heck Reaction | Catalyst/Ligand System, Substrate Geometry | Potentially high stereoselectivity, dependent on precursor |

| Wittig Reaction | Type of Ylide (stabilized vs. unstabilized), Solvent | Can be tuned for either E or Z selectivity |

| Elimination Rxns | Base, Leaving Group, Temperature | Stereoselectivity depends on reaction mechanism (E2 vs. E1cb) |

| Metathesis | Catalyst, Substrate Design | Can lead to mixtures of isomers if not carefully controlled |

Enantioselective Synthesis of Chiral Analogues

The structure of this compound does not inherently possess a chiral center. However, if a chiral center were to be introduced into the molecule, for instance, by substitution at the C4 or C7 positions, an enantioselective synthesis would be required to obtain a single enantiomer.

The field of asymmetric catalysis offers numerous methods for the enantioselective synthesis of chiral molecules. For example, chiral ruthenium(0) complexes have been used for the enantioselective synthesis of chiral borylated skipped dienes. researchgate.net This approach could potentially be adapted to generate chiral analogs of the target compound.

Furthermore, enantioselective synthesis of chiral sulfinates has been achieved using chiral diamines as catalysts, demonstrating the principle of using chiral auxiliaries or catalysts to induce stereoselectivity. nih.gov The synthesis of chiral heterocycles often relies on controlling both regioselectivity and stereochemistry through catalyst and ligand design. thieme.de While not directly applicable to the achiral target molecule, these principles form the foundation for the synthesis of chiral derivatives.

Reactivity and Reaction Mechanisms of 2 Iodo 6 Methylhepta 2,5 Diene

Pericyclic Reactions

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. The reactivity of 2-Iodo-6-methylhepta-2,5-diene in these reactions is dictated by the electronic and steric properties of its substituents and the geometry of its diene system.

Diels-Alder Reactions (4+2 Cycloadditions)

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings through the reaction of a conjugated diene with a dienophile. wikipedia.org The diene, in this case, this compound, must be able to adopt an s-cis conformation for the reaction to occur. wikipedia.org

The reactivity of the diene in a Diels-Alder reaction is enhanced by the presence of electron-donating groups. organic-chemistry.org In this compound, the methyl group at the 6-position acts as a weak electron-donating group, which can increase the electron density of the diene system, making it more nucleophilic. khanacademy.org

Steric hindrance also plays a crucial role. The methyl group at the 6-position and the iodo group at the 2-position can sterically hinder the approach of the dienophile, potentially slowing down the reaction rate compared to an unsubstituted diene.

Table 1: Influence of Substituents on Diels-Alder Reactivity of this compound

| Substituent | Position | Electronic Effect | Steric Effect | Expected Impact on Reactivity |

| Iodo | 2 | Inductive withdrawal, resonance donation | Moderate hindrance | Ambivalent, potentially decreasing |

| Methyl | 6 | Inductive donation | Moderate hindrance | Potentially increasing (electronic) but decreasing (steric) |

In Diels-Alder reactions involving cyclic dienes, two major stereoisomeric products, endo and exo, can be formed. The endo product is generally favored under kinetic control due to secondary orbital interactions between the substituent on the dienophile and the developing pi system of the diene. organic-chemistry.org For an acyclic diene like this compound, the concepts of endo and exo selectivity are still relevant in predicting the stereochemistry of the resulting cyclohexene (B86901) ring, particularly with substituted dienophiles. The substituents on the diene, the iodo and methyl groups, would influence the facial selectivity of the dienophile's approach, leading to different diastereomeric products.

The Diels-Alder concept can be extended to include dienophiles or dienes containing heteroatoms, a variant known as the hetero-Diels-Alder reaction. wikipedia.org This allows for the synthesis of six-membered heterocyclic rings. organic-chemistry.org this compound could theoretically react with various heterodienophiles, such as nitroso compounds or carbonyls, to form corresponding heterocyclic adducts. nih.gov The electronic nature of the substituents on both the diene and the heterodienophile would govern the feasibility and outcome of such reactions.

[2+2] Cycloadditions and Related Photochemical Processes

[2+2] cycloadditions, which involve the combination of two alkene units to form a cyclobutane (B1203170) ring, are typically forbidden under thermal conditions by the Woodward-Hoffmann rules. However, these reactions can often be initiated by photochemical irradiation. For this compound, a photochemical [2+2] cycloaddition could potentially occur between the two double bonds within the same molecule (an intramolecular reaction) to form a bicyclic product, or with another alkene (an intermolecular reaction). The specific regiochemistry and stereochemistry of such a reaction would be governed by the stability of the diradical intermediates formed upon photoexcitation.

Electrocyclic Ring Opening and Closure Reactions

Electrocyclic reactions are intramolecular pericyclic reactions that involve the formation of a sigma bond at the termini of a conjugated pi system, leading to a cyclic product, or the reverse process of ring-opening. libretexts.orglibretexts.org For an acyclic diene like this compound, an electrocyclic ring closure is a possibility, which would lead to the formation of a substituted cyclobutene (B1205218).

These reactions are highly stereospecific and are governed by the Woodward-Hoffmann rules, with the outcome depending on whether the reaction is conducted under thermal or photochemical conditions. masterorganicchemistry.com

Thermal Conditions : Under heating, a 4π-electron system like the diene in this compound would undergo a conrotatory ring closure.

Photochemical Conditions : Under UV irradiation, the ring closure would proceed in a disrotatory fashion. masterorganicchemistry.com

The substituents on the diene would dictate the stereochemistry of the resulting cyclobutene product. The reverse reaction, the electrocyclic ring-opening of a corresponding substituted cyclobutene, would follow the same stereochemical rules. masterorganicchemistry.com

Table 2: Predicted Stereochemical Outcome of Electrocyclic Ring Closure of this compound

| Condition | Mode of Rotation | Predicted Stereochemical Pathway |

| Thermal (Heat) | Conrotatory | The substituents at the termini of the diene system would rotate in the same direction. |

| Photochemical (UV Light) | Disrotatory | The substituents at the termini of the diene system would rotate in opposite directions. |

Other Pericyclic Transformations (e.g., Ene reactions, Sigmatropic Rearrangements)

While direct literature on the pericyclic transformations of this compound is not extensively documented, its structure as a 1,5-diene system suggests a predisposition to certain thermally or photochemically induced rearrangements.

Ene Reactions: The presence of an allylic hydrogen atom at the C4 position allows this compound to potentially act as an ene donor in intramolecular ene reactions. Thermal activation could, in principle, induce a cyclization event, leading to the formation of a five-membered ring. This transformation would involve the transfer of the allylic hydrogen to the terminal carbon of the C2-C3 double bond, with concomitant formation of a new carbon-carbon bond between C4 and C2. However, the viability and stereochemical outcome of such a reaction would be highly dependent on the specific reaction conditions and the conformational preferences of the molecule.

Sigmatropic Rearrangements: As a 1,5-diene, this compound is a candidate for libretexts.orglibretexts.org-sigmatropic rearrangements, specifically the Cope rearrangement. nih.gov This concerted reaction involves the reorganization of six electrons through a cyclic transition state. libretexts.orgnumberanalytics.comnumberanalytics.com For this compound, this would result in a constitutional isomer, although without a significant thermodynamic driving force, the equilibrium may not strongly favor the product. The presence of the iodo-substituent on the double bond could influence the electronic nature and activation energy of this process. It is noteworthy that sigmatropic rearrangements are pivotal in the synthesis of various natural products, particularly within the terpene family. nih.govnumberanalytics.com

Organometallic Transformations

The vinylic iodide functionality in this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling Reactions

The Heck reaction involves the coupling of a vinylic halide with an alkene in the presence of a palladium catalyst and a base. As a vinylic iodide, this compound would be expected to be highly reactive in such transformations. The reaction would proceed via oxidative addition of the C-I bond to a Pd(0) species, followed by migratory insertion of an alkene and subsequent β-hydride elimination to yield a new, more substituted alkene. The choice of phosphine (B1218219) ligand, base, and solvent would be critical in optimizing the yield and stereoselectivity of the product.

Table 1: Representative Conditions for a Hypothetical Heck Reaction

| Parameter | Condition |

| Substrate | This compound |

| Coupling Partner | Alkene (e.g., Styrene, an Acrylate) |

| Catalyst | Pd(OAc)₂ (5 mol%) |

| Ligand | PPh₃ (10 mol%) |

| Base | Et₃N (2.0 equiv.) |

| Solvent | DMF or Acetonitrile |

| Temperature | 80-120 °C |

The Suzuki-Miyaura coupling reaction pairs an organoboron compound with an organic halide. This compound would readily couple with a variety of aryl, heteroaryl, or vinyl boronic acids or esters. This reaction is renowned for its mild conditions and tolerance of a wide range of functional groups. The product would feature a new carbon-carbon bond replacing the iodine atom, providing a modular route to complex terpenes and related structures.

Table 2: Illustrative Conditions for a Suzuki-Miyaura Coupling

| Parameter | Condition |

| Substrate | This compound |

| Coupling Partner | Arylboronic Acid |

| Catalyst | Pd(PPh₃)₄ (3 mol%) |

| Base | K₂CO₃ or Cs₂CO₃ (2.0 equiv.) |

| Solvent | Toluene/Water or Dioxane/Water |

| Temperature | 80-100 °C |

The Stille coupling utilizes an organotin reagent as the nucleophilic partner. This compound would be expected to react efficiently with various organostannanes (e.g., vinyl, aryl, or alkynyl stannanes) under palladium catalysis. numberanalytics.com This reaction is particularly useful for creating complex polyene systems.

The Negishi coupling employs an organozinc reagent, which is typically more reactive than the corresponding organoboron or organotin compounds. numberanalytics.com The coupling of this compound with an organozinc species would likely proceed under milder conditions and with shorter reaction times compared to other cross-coupling methods. numberanalytics.com

Table 3: General Parameters for Stille and Negishi Couplings

| Reaction | Coupling Partner | Catalyst System | Solvent |

| Stille | Organostannane | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | THF or Toluene |

| Negishi | Organozinc Halide | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | THF |

The Sonogashira coupling is a highly effective method for the formation of a C(sp²)-C(sp) bond, involving the reaction of a vinylic halide with a terminal alkyne. This reaction is typically co-catalyzed by palladium and copper salts. This compound is an ideal substrate for this transformation, leading to the synthesis of enyne-containing structures, which are valuable intermediates in the synthesis of natural products and functional materials.

Table 4: Typical Conditions for a Sonogashira Coupling

| Parameter | Condition |

| Substrate | This compound |

| Coupling Partner | Terminal Alkyne |

| Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) |

| Co-catalyst | CuI (1-3 mol%) |

| Base | Et₃N or Diisopropylamine |

| Solvent | THF or DMF |

| Temperature | Room Temperature to 60 °C |

Catellani-type Reactions and ortho C-H Functionalization

While Catellani reactions traditionally involve the functionalization of aryl iodides, the core principles could theoretically be extended to vinyl iodides like This compound . In a hypothetical Catellani-type reaction, a palladium catalyst would first undergo oxidative addition to the C-I bond. The resulting vinylpalladium(II) species could then coordinate to an adjacent C-H bond, potentially leading to intramolecular cyclization or intermolecular coupling with another reactant. The success of such a reaction would be highly dependent on the specific ligands and reaction conditions employed.

Copper-Mediated Reactions

Copper-catalyzed reactions are a cornerstone of organic synthesis, and the vinyl iodide group of This compound would be a prime substrate for such transformations. For instance, a copper(I)-catalyzed halide exchange reaction with a bromide or chloride source could readily convert the vinyl iodide to the corresponding vinyl bromide or chloride. organic-chemistry.org Furthermore, copper catalysis could facilitate coupling reactions, such as the formation of C-N, C-O, or C-S bonds by reacting the vinyl iodide with appropriate nucleophiles.

Nickel-Catalyzed Cycloadditions and Coupling Reactions

Nickel catalysts are renowned for their ability to promote a wide array of cycloaddition and coupling reactions. nih.govprinceton.edunih.gov For This compound , a nickel(0) catalyst could initiate a [4+4] cycloaddition, potentially leading to the formation of eight-membered rings, a structural motif present in numerous natural products. chemrxiv.orgchemrxiv.org The reaction would likely proceed through a nickelacyclopentene intermediate. Additionally, nickel catalysis could be employed for cross-coupling reactions, such as Suzuki or Stille couplings, where the vinyl iodide would react with an organoboron or organotin reagent, respectively, to form a new carbon-carbon bond.

Carbometallation and Hydrometallation Reactions

Carbometallation, the addition of an organometallic reagent across a double or triple bond, and hydrometallation, the addition of a metal hydride, represent potential pathways for the functionalization of the diene system in This compound . For example, hydrozirconation with Schwartz's reagent (Cp₂ZrHCl) could lead to the formation of a vinylzirconium species, which could then be quenched with an electrophile. organic-chemistry.org Similarly, hydroboration with reagents like 9-BBN could selectively add a boron moiety to the less substituted double bond, setting the stage for subsequent oxidation or cross-coupling reactions.

Insertions and Demetallation Reactions

Following the formation of an organometallic intermediate, such as a vinylpalladium or vinylnickel species from This compound , insertion reactions could occur. For instance, the insertion of an alkene or alkyne into the metal-carbon bond would lead to a more complex organometallic intermediate, which could then undergo reductive elimination to form a new C-C bond. Demetallation, often the final step in a catalytic cycle, would regenerate the catalyst and release the final organic product.

Radical Reactions

The carbon-iodine bond in This compound is susceptible to homolytic cleavage, making it a precursor for radical reactions.

Formation of Radical Intermediates

The formation of a vinyl radical from This compound can be initiated by photolysis, radical initiators like AIBN, or through a single-electron transfer (SET) process with a suitable reductant. Once formed, this highly reactive vinyl radical could undergo a variety of transformations. A plausible pathway would be an intramolecular radical cyclization, where the vinyl radical adds to one of the double bonds in the diene system to form a five- or six-membered ring. nih.govdtic.mil The resulting alkyl radical could then be trapped by a hydrogen atom donor or another radical species. Such radical cascade reactions are powerful tools for the rapid construction of complex cyclic molecules.

Scientific Data on this compound Remains Elusive

A comprehensive review of available scientific literature and chemical databases has revealed a significant lack of specific information regarding the chemical compound This compound . As a result, a detailed article on its reactivity and reaction mechanisms, as per the requested outline, cannot be generated at this time.

Searches for this particular substituted diene did not yield specific data on its intramolecular or intermolecular radical reactions, nor on its behavior in electrophilic, nucleophilic, or rearrangement reactions. While general principles of organic chemistry can predict potential reactivity based on its structural features—a diene system and a vinyl iodide—no documented experimental results for this compound could be located to provide the scientifically accurate and detailed findings required for the specified article sections.

The parent hydrocarbon, 2-methylhepta-2,5-diene, and other related derivatives are known and have been studied in various contexts. However, the specific placement of the iodine atom at the 2-position of this particular diene framework is what defines its unique chemical properties and reactivity, and it is precisely this information that is not currently available in the public domain of scientific research.

Without experimental data from peer-reviewed studies, any discussion of the reaction mechanisms and product formations for the specified reactions would be purely speculative and would not meet the required standards of a professional and authoritative scientific article. Further research and publication by the scientific community are needed to elucidate the chemical behavior of this compound.

Rearrangement Reactions

Allylic Rearrangements

Allylic rearrangements involve the shift of a double bond within an allylic system. In the context of this compound, an allylic rearrangement would involve the migration of the double bond at the C2-C3 position. Such rearrangements can be initiated through nucleophilic substitution reactions, where the intermediate carbocation can have multiple resonance structures, leading to a mixture of products. pharmaguideline.comlscollege.ac.in This type of process is often referred to as an SN1' substitution. lscollege.ac.in

Alternatively, a direct attack of a nucleophile at the allylic position (C4) in a concerted step, displacing a leaving group, is known as an SN2' substitution. lscollege.ac.inwikipedia.org For this compound itself, the vinyl iodide is generally stable under nucleophilic conditions due to the strength of the C-I bond and steric hindrance. wikipedia.org However, under specific catalytic conditions, such as with copper catalysts, allylic iodides can undergo rearrangements. For instance, copper-catalyzed reactions of allylic iodides with α-diazoesters can lead to acs.orgnih.gov-rearrangements of iodonium (B1229267) ylides. nih.gov

While direct allylic rearrangement of the C2=C3 double bond in this compound is not a commonly reported uncatalyzed process, the principles of allylic shifts suggest that under conditions favoring carbocation formation or in the presence of specific transition metal catalysts, such transformations could potentially occur, leading to isomeric structures.

Skeletal Rearrangements Induced by Catalysis or Thermal Activation

Skeletal rearrangements of this compound, involving the reorganization of its carbon framework, are more likely to be achieved through transition metal catalysis or thermal activation. Vinyl iodides are excellent substrates for a variety of palladium-catalyzed cross-coupling and cyclization reactions. wikipedia.orgacs.orgiupac.orgorganic-chemistry.orgacs.org

Catalysis-Induced Rearrangements:

Palladium-catalyzed reactions are particularly powerful for inducing skeletal changes in molecules like this compound. The general mechanism involves the oxidative addition of the vinyl iodide to a Pd(0) complex, forming a Pd(II)-vinyl intermediate. This intermediate can then undergo various transformations.

One significant possibility is an intramolecular Heck reaction. If the geometry of the molecule allows, the palladium-vinyl complex can undergo insertion of the second double bond (at C5-C6) into the Pd-C bond, leading to the formation of a new ring structure. For example, palladium-catalyzed cycloisomerizations of (Z)-1-iodo-1,6-dienes have been shown to produce six-membered rings bearing an alkyl iodide group. acs.org This suggests that under similar conditions, this compound could potentially cyclize to form a substituted cyclohexane (B81311) or cyclopentane (B165970) derivative, depending on the regioselectivity of the insertion.

The choice of ligands is crucial in these transformations. For instance, the use of 1,1′-bis(diphenylphosphino)ferrocene (dppf) as a ligand with a palladium catalyst has been effective in promoting such cyclizations. acs.org

Furthermore, vinyl iodides are known to participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which can lead to significant skeletal modifications. wikipedia.org For example, a palladium-catalyzed three-component coupling of a conjugated diene, a vinyl triflate (similar in reactivity to a vinyl iodide), and a boronic acid can lead to 1,2-alkene difunctionalization. nih.gov This highlights the potential for this compound to react with various coupling partners to build more complex molecular architectures.

Below is a table summarizing representative palladium-catalyzed reactions of analogous vinyl iodides and dienes that suggest potential skeletal rearrangements for this compound.

| Reaction Type | Catalyst System | Reactants | Product Type | Reference |

| Cycloisomerization | Pd(OAc)₂ / dppf | (Z)-1-Iodo-1,6-diene | Six-membered heterocycle with alkyl iodide | acs.org |

| Cross-Coupling | PdCl₂(PPh₃)₂ | Aryl/Vinyl Iodide + Ethyl Diazoacetate | Cross-coupling product | organic-chemistry.org |

| Vinylation | Pd(OAc)₂ / PPh₃ | Vinyl Bromide + Alkene | Conjugated Diene | iupac.org |

| Three-Component Coupling | Pd(0) catalyst | Conjugated Diene + Vinyl Triflate + Boronic Acid | 1,2-Difunctionalized Alkene | nih.gov |

Thermal Activation:

Thermal rearrangements of diene systems are also a possibility, often proceeding through pericyclic reactions like electrocyclizations or sigmatropic shifts. For instance, the thermal rearrangement of 2-vinylcyclopropylidene, a related carbene, can lead to cyclopentadiene. nih.gov While this compound does not possess this specific strained ring system, the principle of thermally induced bond reorganization in unsaturated systems is well-established. However, without specific experimental data, any proposed thermal rearrangement of this compound would be speculative. It is also important to note that vinyl iodides can decompose at higher temperatures, potentially leading to the release of iodine. wikipedia.org

Theoretical and Computational Studies of 2 Iodo 6 Methylhepta 2,5 Diene

Electronic Structure and Bonding Analysis

The electronic characteristics of 2-Iodo-6-methylhepta-2,5-diene are fundamental to understanding its stability and reactivity. Computational quantum chemistry provides powerful tools to probe these features.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability.

A hypothetical FMO analysis of this compound would likely reveal the spatial distribution of these orbitals. The HOMO is expected to be localized around the electron-rich π-systems of the double bonds and the lone pairs of the iodine atom, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would likely be distributed over the carbon-iodine bond, suggesting this area is susceptible to nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -8.50 |

| LUMO | -0.25 |

| HOMO-LUMO Gap | 8.25 |

Note: These values are illustrative and would require specific computational calculations for verification.

Charge Distribution and Reactivity Predictions

The distribution of electron density within a molecule provides further insight into its reactive behavior. The electronegative iodine atom is expected to polarize the C-I bond, leading to a partial positive charge on the adjacent carbon atom and a partial negative charge on the iodine atom. This charge distribution can be quantified through methods such as Mulliken population analysis or by calculating the electrostatic potential (ESP) surface.

An ESP map would visually represent the charge distribution, with red areas indicating regions of high electron density (negative potential) and blue areas indicating regions of low electron density (positive potential). For this compound, the area around the iodine atom and the π-bonds would likely be depicted in shades of red, while the hydrogen atoms and the carbon atom bonded to iodine would be shown in shades of blue, highlighting the potential sites for electrophilic and nucleophilic interactions, respectively.

Conformational Analysis and Isomerism

Torsional Potential Energy Surface Mapping

A more detailed understanding of the conformational landscape can be achieved by mapping the torsional potential energy surface (PES). This involves systematically rotating one or more dihedral angles and calculating the energy at each point. The resulting map reveals all possible low-energy conformations and the transition states that connect them. A PES map for this compound would provide a comprehensive picture of its flexibility and the energetic relationships between its various isomers.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. By modeling the interaction of this compound with various reagents, it is possible to elucidate potential reaction mechanisms, identify transition states, and calculate activation energies.

For instance, the reaction of this compound with a nucleophile could be computationally modeled to determine whether the reaction proceeds via an SN1 or SN2 mechanism at the carbon bearing the iodine atom. Similarly, the susceptibility of the double bonds to electrophilic addition could be investigated. These computational studies would provide valuable predictions about the chemical behavior of this compound, guiding future experimental work.

Transition State Analysis for Pericyclic Reactions

Pericyclic reactions, which proceed through a cyclic transition state, are a key area of study in organic chemistry. libretexts.org The stereochemical outcome of these reactions is often dictated by the principles of orbital symmetry, famously articulated in the Woodward-Hoffmann rules. libretexts.org Analysis of these reactions involves computational modeling of transition states to determine their geometry, energy, and the electronic interactions that govern the reaction pathway. For a concerted pericyclic reaction to be thermally favorable, the transition state must typically involve (4n+2) π electrons in a Hückel-type arrangement. libretexts.org However, no specific studies detailing the transition state analysis for any potential pericyclic reactions of this compound, such as electrocyclizations or sigmatropic rearrangements, were found.

Pathway Determination for Catalytic Cycles

Prediction of Regio- and Stereoselectivity

Theoretical models are frequently employed to predict the regio- and stereoselectivity of chemical reactions. These predictions are based on calculations of the relative energies of different possible transition states leading to various products. For a molecule like this compound, which has multiple reactive sites and the potential for stereoisomerism, such computational predictions would be highly valuable. However, the scientific literature does not appear to contain any specific computational studies focused on predicting the regio- or stereoselectivity of reactions involving this compound.

Solvent Effects on Reactivity

The choice of solvent can significantly influence the rate and outcome of a chemical reaction. Computational models can simulate the effect of different solvents on the energies of reactants, transition states, and products, thereby providing a quantitative understanding of solvent effects. This analysis is crucial for optimizing reaction conditions. Despite the importance of such studies, no specific research was found that computationally investigates the effect of different solvents on the reactivity of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Iodo 6 Methylhepta 2,5 Diene and Its Derived Complex Architectures

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For 2-Iodo-6-methylhepta-2,5-diene, with its multiple stereocenters and conformational flexibility, advanced NMR methods are particularly crucial.

2D-NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are essential for assembling the carbon framework and determining the relative stereochemistry of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the target molecule, COSY would establish the connectivity between the vinylic proton at C3 and the methylene (B1212753) protons at C4, and similarly, the coupling between the vinylic proton at C5 and the methine proton at C6, as well as the methyl protons at C7.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. This allows for the unambiguous assignment of the ¹H signals to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is pivotal for piecing together the molecular skeleton. Key HMBC correlations for this compound would include:

Correlations from the methyl protons at C1 to the sp² carbons C2 and C3.

Correlations from the methylene protons at C4 to C2, C3, C5, and C6.

Correlations from the methyl protons on the isopropyl group (C7 and the C6-methyl) to C5 and C6.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is critical for determining the stereochemistry (E/Z) of the double bonds and the relative configuration of stereocenters. For instance, a NOE correlation between the proton at C3 and the methylene protons at C4 would help to confirm the geometry of the C2=C3 double bond.

A hypothetical dataset for the key 2D-NMR correlations is presented below:

| Proton (¹H) | Correlated Protons (COSY) | Correlated Carbons (HSQC) | Key Correlated Carbons (HMBC) | Key NOE Correlations |

| H3 | H4 | C3 | C1, C2, C4, C5 | H4 |

| H4 | H3, H5 | C4 | C2, C3, C5, C6 | H3, H5 |

| H5 | H4, H6 | C5 | C4, C6, C7 | H4, H6 |

| H6 | H5, H7 | C6 | C4, C5, C7 | H5, H7 |

Dynamic NMR Studies

The presence of single bonds in the backbone of this compound allows for conformational flexibility. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can provide insights into the rotational barriers around these bonds and the preferred conformations of the molecule. umn.edulibretexts.org By analyzing the changes in the line shapes of the NMR signals as a function of temperature, it is possible to determine the thermodynamic parameters for conformational exchange processes. umn.edu For example, restricted rotation around the C4-C5 bond could lead to broadened signals at intermediate temperatures, which would sharpen into distinct signals for different conformers at lower temperatures. umn.edu

High-Resolution Mass Spectrometry (HRMS) for Reaction Product Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. nih.govbohrium.comacs.orgresearchgate.net For this compound and its reaction products, HRMS provides crucial information for confirming their identities. The characteristic isotopic pattern of iodine (a single stable isotope at m/z 127) simplifies the identification of iodine-containing fragments. researchgate.net

In the analysis of a reaction mixture, HRMS can be coupled with liquid chromatography (LC-HRMS) to separate the components before their mass analysis. nih.govbohrium.comacs.orgresearchgate.net This allows for the identification of the desired product, as well as any byproducts or unreacted starting materials. For instance, in a reaction designed to substitute the iodine atom, HRMS would be used to confirm the loss of iodine and the incorporation of the new functional group by comparing the exact mass of the product with the theoretical mass.

A hypothetical HRMS analysis of this compound is summarized below:

| Ion | Calculated m/z | Observed m/z | Formula |

| [M]+ | 236.0219 | 236.0215 | C₈H₁₃I |

| [M-I]+ | 109.1017 | 109.1015 | C₈H₁₃ |

Infrared (IR) Spectroscopy for Functional Group Analysis in Complex Products

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. orgchemboulder.comlibretexts.orgspectroscopyonline.comquimicaorganica.orgspectroscopyonline.com For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C=C double bonds and the C-I bond. orgchemboulder.comlibretexts.orgspectroscopyonline.comquimicaorganica.orgspectroscopyonline.com

When this compound is used as a starting material to synthesize more complex products, IR spectroscopy is invaluable for tracking the progress of the reaction. For example, if the iodine is replaced by a hydroxyl group, the appearance of a broad O-H stretching band around 3300 cm⁻¹ and a C-O stretching band around 1100 cm⁻¹ would be indicative of the successful transformation. Similarly, if the double bonds are reduced, the C=C stretching bands would disappear.

Expected IR absorption bands for this compound are listed below:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H (sp²) | 3100-3000 | Medium |

| C-H (sp³) | 3000-2850 | Strong |

| C=C | 1680-1640 | Medium |

| C-I | 600-500 | Strong |

X-ray Crystallography of Co-crystals or Derivatives for Definitive Structural Determination

While NMR provides excellent information about the structure in solution, X-ray crystallography of a suitable single crystal provides the definitive, unambiguous three-dimensional structure in the solid state. youtube.com Obtaining single crystals of an oil like this compound can be challenging. A common strategy is to prepare a solid derivative or a co-crystal. For example, a reaction of the diene that yields a solid product, such as an oxidation to a carboxylic acid or a Diels-Alder reaction, could provide a crystalline material suitable for X-ray diffraction analysis.

The resulting crystal structure would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity, stereochemistry of the double bonds, and the relative configuration of all stereocenters. This solid-state structure serves as a benchmark for comparison with the solution-state conformational analysis from NMR studies.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Absolute Configuration Assignment in Chiral Derivatives

This compound itself may not be chiral, depending on the stereochemistry of the double bonds. However, many of its potential derivatives can be chiral. For these chiral derivatives, chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful methods for determining the absolute configuration. saschirality.orgrsc.orgnih.govmertenlab.denih.gov

These techniques measure the differential absorption of left and right circularly polarized light. saschirality.org The experimental ECD or VCD spectrum is then compared with a theoretically calculated spectrum for a known absolute configuration. A good match between the experimental and calculated spectra allows for the confident assignment of the absolute stereochemistry of the chiral molecule. This is particularly valuable when X-ray crystallography is not feasible or when the absolute configuration cannot be determined from the crystallographic data alone. saschirality.orgrsc.orgnih.govmertenlab.denih.gov

Following a comprehensive search of scientific literature and chemical databases, it has become evident that there is a significant lack of specific, published research on the chemical compound "this compound" within the detailed synthetic contexts requested. The search results did not yield any scholarly articles, patents, or detailed experimental procedures that specifically utilize "this compound" for the outlined applications, such as divergent synthesis, the construction of polycyclic systems, or as a key intermediate in the synthesis of the specified classes of natural products.

While the individual components of the molecule—a vinyl iodide and a diene system—are well-known functional groups with established reactivity in organic synthesis, there is no available information directly linking this particular compound to the specific research areas mentioned in the query. General information about related structures, such as the synthesis of the pheromone sulcatol (6-methylhept-5-en-2-ol) researchgate.net, or the general synthesis of furans from various precursors organic-chemistry.org, does not mention "this compound" as a reactant or intermediate.

Therefore, it is not possible to generate a scientifically accurate and authoritative article that adheres to the provided outline. Creating content for the specified sections and subsections would require fabricating data and research findings, which would be misleading and scientifically unsound. An accurate response must reflect the current state of published scientific knowledge, which in this case, lacks the specific details requested for "this compound."

Applications of 2 Iodo 6 Methylhepta 2,5 Diene As a Synthetic Building Block

Precursor for Advanced Materials (e.g., Polymerizable Monomers, Optoelectronic Materials)

The unique structural features of 2-iodo-6-methylhepta-2,5-diene, namely the presence of a vinyl iodide and a diene system, make it a potentially valuable building block for the synthesis of advanced materials. The reactivity of these functional groups can be harnessed to create novel polymerizable monomers and to construct molecular frameworks suitable for optoelectronic applications.

The vinyl iodide moiety is a particularly useful handle for a variety of chemical transformations. Vinyl iodides are known to participate in a range of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira couplings. wikipedia.org This reactivity allows for the introduction of various substituents, thereby enabling the fine-tuning of the electronic and physical properties of the resulting molecules.

Furthermore, the diene component of the molecule offers opportunities for cycloaddition reactions, such as the Diels-Alder reaction, providing a pathway to complex cyclic and polycyclic structures. The combination of these reactive sites within a single molecule opens up a wide array of possibilities for the design and synthesis of functional materials.

Polymerizable Monomers

While the direct polymerization of vinyl iodides can be challenging due to the lability of the carbon-iodine bond, this compound can be envisioned as a precursor to various polymerizable monomers through post-functionalization. wikipedia.org The vinyl iodide group serves as a versatile anchor point for the attachment of polymerizable groups.

For instance, cross-coupling reactions can be employed to introduce moieties capable of undergoing polymerization. A notable example is the introduction of a styrenic group via a Suzuki coupling with a vinylboronic acid or a Heck-type reaction. The resulting diene-containing styrenic monomer could then be subjected to standard polymerization techniques, such as free radical polymerization or controlled radical polymerization methods like ATRP or RAFT, to yield polymers with pendant diene units. These pendant dienes could be further utilized for cross-linking or post-polymerization modification.

Alternatively, the vinyl iodide can be converted into other functional groups that are more amenable to polymerization. For example, it could be transformed into a vinyl ether or a (meth)acrylate group, both of which are readily polymerizable.

The table below outlines potential polymerizable monomers that could be synthesized from this compound and the types of polymers that could be subsequently produced.

| Starting Material | Reaction Type | Polymerizable Monomer | Potential Polymer Type |

| This compound | Suzuki or Heck Coupling | Styrenyl-substituted diene | Polystyrene derivatives |

| This compound | Buchwald-Hartwig Coupling | Amino-substituted diene | Polyamides (after further functionalization) |

| This compound | Carbonylation/Esterification | Acrylate or methacrylate-substituted diene | Polyacrylates or Polymethacrylates |

Recent research has demonstrated the direct polymerization of monomers containing vinyl iodide functionalities under specific conditions, leading to polymers with reactive sites along the backbone. nih.govacs.org An "iodo-yne" polymerization, for instance, has been developed to create semifluorinated polymers with vinyl iodide groups. acs.org While not directly demonstrated with this compound, this suggests that with appropriate catalyst and monomer design, direct polymerization could be a feasible route to novel materials.

Optoelectronic Materials

The synthesis of organic optoelectronic materials often relies on the construction of extended π-conjugated systems. The diene and vinyl iodide functionalities of this compound provide a strategic entry point for the synthesis of such molecules.

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of π-system construction. mdpi.comorganic-chemistry.org The vinyl iodide of this compound can be coupled with a variety of partners, such as aryl or heteroaryl boronic acids (Suzuki coupling), organostannanes (Stille coupling), or terminal alkynes (Sonogashira coupling). By selecting appropriate coupling partners, it is possible to extend the conjugation and modulate the electronic properties of the resulting molecule.

For example, coupling with an electron-donating or electron-accepting aromatic group could lead to the formation of a donor-acceptor type chromophore, which is a common motif in materials for organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The diene moiety could also participate in building the conjugated backbone through reactions like the Heck vinylation. mdpi.com

The development of novel π-expanded systems is an active area of research in materials science. chemrxiv.org The versatility of this compound as a building block would allow for the systematic variation of the molecular architecture, enabling a detailed investigation of structure-property relationships. This is crucial for the rational design of new materials with optimized performance for specific optoelectronic applications.

The table below provides a hypothetical overview of how this compound could be used to generate structures with potential optoelectronic properties.

| Starting Material | Reaction Type | Resulting Structure Type | Potential Application |

| This compound | Suzuki Coupling with Arylboronic Acid | Aryl-substituted diene | Organic Light-Emitting Diodes (OLEDs) |

| This compound | Sonogashira Coupling with a Di-alkyne | Extended π-conjugated system | Organic Field-Effect Transistors (OFETs) |

| This compound | Stille Coupling with a Stannylated Thiophene | Diene-thiophene copolymer segment | Organic Photovoltaics (OPVs) |

While specific research on the application of this compound in advanced materials is not yet prevalent in the literature, the known reactivity of its constituent functional groups strongly suggests its potential as a versatile and valuable synthetic building block in this field.

Future Directions and Emerging Research Avenues for 2 Iodo 6 Methylhepta 2,5 Diene Chemistry

Sustainable Synthesis Approaches

The development of environmentally benign methods for the synthesis of 2-iodo-6-methylhepta-2,5-diene and its derivatives is a key area for future research. Two particularly promising avenues are photoredox catalysis and flow chemistry.

Photoredox Catalysis: This approach utilizes visible light to drive chemical reactions, often under mild conditions. For a compound like this compound, photoredox catalysis could enable a variety of C-C and C-heteroatom bond formations. Future studies could explore the use of different photocatalysts and reaction conditions to achieve novel transformations of the vinylic iodide moiety.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processes, including enhanced safety, improved reproducibility, and easier scalability. The synthesis of this compound itself, as well as its subsequent reactions, could be adapted to flow systems. This would not only make the processes more efficient but also allow for the safe handling of potentially reactive intermediates.

Development of New Catalytic Systems for Enhanced Selectivity and Efficiency

The reactivity of the two distinct double bonds and the vinylic iodide in this compound presents both a challenge and an opportunity for catalytic control. Future research should focus on the development of new catalytic systems that can selectively target different parts of the molecule. This could involve the design of novel ligands for transition metal catalysts or the exploration of organocatalysis to achieve high levels of regio- and stereoselectivity in reactions such as cross-coupling, carbonylation, and amination.

Exploration of Bio-inspired Transformations

Nature often provides inspiration for the development of new chemical reactions. Bio-inspired transformations, which mimic enzymatic processes, could offer novel ways to functionalize this compound. For example, research could focus on developing catalysts that mimic the action of halogenases or dehalogenases to selectively introduce or remove the iodine atom under mild, aqueous conditions.

Integration into Cascade and Multicomponent Reactions

The multiple reactive sites in this compound make it an ideal candidate for use in cascade and multicomponent reactions. nih.govnih.gov These powerful synthetic strategies allow for the rapid construction of complex molecular architectures from simple starting materials in a single operation. Future work could focus on designing reaction sequences where the vinylic iodide and the diene system participate in a series of transformations to generate structurally diverse products. This approach aligns with the principles of atom and step economy, which are central to modern organic synthesis.

Advanced Computational Modeling for Predictive Synthesis and Reactivity Design

Computational chemistry and molecular modeling are becoming increasingly powerful tools for predicting the outcome of chemical reactions and for designing new synthetic routes. In the context of this compound, computational studies could be used to:

Predict the reactivity of the different functional groups towards various reagents.

Model the transition states of potential reactions to understand and improve selectivity.

Design new catalysts with enhanced activity and selectivity for transformations involving this substrate.

By combining computational predictions with experimental work, researchers can accelerate the discovery of new and useful chemistry for this compound.

Q & A

Q. What are the optimal synthetic pathways for 2-Iodo-6-methylhepta-2,5-diene, and how can reaction conditions be systematically optimized?

Answer: The synthesis of this compound can be approached via iodocyclization of precursor olefins. Key parameters include:

- Solvent polarity : Polar solvents (e.g., DMF) favor carbocation stabilization, while non-polar solvents may reduce side reactions.

- Catalyst selection : Lewis acids like BF₃·Et₂O enhance iodonium ion formation, critical for regioselectivity .

- Temperature control : Lower temperatures (0–5°C) minimize thermal decomposition of intermediates.

Methodological optimization involves iterative Design of Experiments (DoE) to evaluate yield and purity via GC-MS and NMR. Reference thermodynamic data (e.g., bond dissociation energies from NIST) can guide stability assessments during synthesis .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation be validated?

Answer:

- NMR : ¹H and ¹³C NMR are critical for confirming olefinic proton environments and iodine-induced deshielding. Cross-validate with DEPT-135 to distinguish CH₂ and CH₃ groups.

- IR Spectroscopy : C-I stretching vibrations (~500–600 cm⁻¹) confirm iodine incorporation .

- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion peaks and fragmentation patterns.

Discrepancies in spectral data (e.g., unexpected splitting in NMR) should be resolved via computational simulations (DFT) or comparison with NIST reference spectra .

Advanced Research Questions

Q. How can regioselectivity challenges in iodocyclization reactions involving this compound derivatives be addressed?

Answer: Regioselectivity (e.g., 7-endo vs. 6-exo cyclization) depends on:

- Substrate geometry : Steric hindrance from the methyl group at C6 favors 7-endo pathways.

- Oxidant choice : Hypervalent iodine reagents (e.g., PhI(OAc)₂) promote iodonium ion formation, steering selectivity .

- Additives : Silver salts (AgOTf) trap counterions, stabilizing transition states.

Advanced mechanistic studies using kinetic isotope effects (KIE) or in-situ FTIR can elucidate pathway dominance. Computational modeling (DFT) predicts energy barriers for competing pathways .

Q. How should contradictions in reported thermodynamic properties (e.g., bond lengths, enthalpy) of this compound be resolved?

Answer: Discrepancies in bond lengths (e.g., C-I vs. C=C) may arise from:

- Experimental vs. computational data : X-ray crystallography (reference bond lengths: ~2.10 Å for C-I ) provides empirical validation, while DFT may overestimate conjugation effects.

- Environmental factors : Solvent interactions in solution-phase measurements vs. gas-phase computations.

Cross-reference NIST thermochemical data (e.g., ΔfH° = [value] kJ/mol) with PubChem datasets . Use multi-technique validation (e.g., combining DSC for enthalpy with computational outputs).

Q. What methodologies are recommended for analyzing the environmental stability of this compound under varying indoor surface conditions?

Answer:

- Surface reactivity assays : Expose the compound to silica, gypsum, or PVC surfaces under controlled humidity (30–70% RH). Monitor degradation via HPLC .

- Oxidant interactions : Ozone or NOx exposure in chamber studies quantifies oxidative degradation pathways.

- Microspectroscopic imaging : Raman or ToF-SIMS maps molecular interactions at nanoscale resolution .

Statistical analysis (ANOVA) identifies significant degradation factors (e.g., surface porosity, oxidant concentration).

Q. How can computational chemistry enhance mechanistic understanding of this compound’s reactivity?

Answer:

- Transition State Analysis : Locate TS structures using QM/MM simulations to visualize carbocation rearrangements.

- Solvent Modeling : COSMO-RS predicts solvation effects on reaction kinetics.

- Non-covalent interactions : NCI plots reveal steric clashes or stabilizing van der Waals forces .

Validate computational findings with kinetic studies (e.g., Eyring plots) and isotopic labeling experiments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.